4-Methyl-5-oxo-L-proline
Overview
Description
4-Methyl-5-oxo-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by a methyl group at the 4th position and a keto group at the 5th position of the L-proline molecule. It is known for its involvement in various biochemical processes and has applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-5-oxo-L-proline can be synthesized through several methods, including the cyclization of L-glutamic acid or L-glutamine derivatives. The reaction typically involves the formation of a lactam ring through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale fermentation processes involving genetically modified microorganisms that overproduce the desired amino acid derivatives. These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-oxo-L-proline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the molecule.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
4-Methyl-5-oxo-L-proline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is involved in the regulation of metabolic pathways and protein synthesis.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including neurological disorders and metabolic conditions.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-5-oxo-L-proline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence gene expression, and affect cellular signaling pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
4-Methyl-5-oxo-L-proline is similar to other proline derivatives, such as 5-oxo-L-proline and DL-proline. its unique structural features, including the presence of a methyl group, contribute to its distinct properties and applications. Other similar compounds include:
5-oxo-L-proline: A naturally occurring amino acid derivative.
DL-proline: A racemic mixture of L-proline and D-proline.
Properties
IUPAC Name |
(2S)-4-methyl-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(6(9)10)7-5(3)8/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3?,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPMPMQTVXEDJ-BKLSDQPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H](NC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628405 | |
Record name | 4-Methyl-5-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64481-08-9 | |
Record name | 4-Methyl-5-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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